4-tert-Butylcyclohexyl phenylacetate

Molecular weight Log Kow Physicochemical properties

Investigating Norrish Type II reactions or stereoelectronic effects in cyclohexyl systems? Unlike the common acetate analog, this phenylacetate exhibits rare trans-selective intramolecular elimination on photolysis. - **Key Differentiator:** Mechanistic probe for stereochemical outcome studies. - **Analytical Utility:** UV-active chromophore (phenylacetate) for HPLC method development. - **Supply Format:** Research quantities for synthetic intermediate or fragrance candidate evaluation.

Molecular Formula C18H26O2
Molecular Weight 274.4 g/mol
CAS No. 57663-68-0
Cat. No. B13953296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butylcyclohexyl phenylacetate
CAS57663-68-0
Molecular FormulaC18H26O2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(CC1)OC(=O)CC2=CC=CC=C2
InChIInChI=1S/C18H26O2/c1-18(2,3)15-9-11-16(12-10-15)20-17(19)13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
InChIKeyBIJPZGIOMHKTGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butylcyclohexyl Phenylacetate Technical Baseline


4-tert-Butylcyclohexyl phenylacetate (CAS 57663-68-0) is a specialty ester with the molecular formula C18H26O2 and a molecular weight of 274.4 g/mol [1]. It is structurally characterized by a cyclohexyl ring bearing a tert-butyl substituent at the 4-position, esterified with phenylacetic acid. The compound exists as cis- and trans-isomers and has been the subject of fundamental mechanistic studies in physical organic chemistry, particularly regarding stereochemical outcomes in elimination reactions [2]. Unlike its commercially established acetate analog, 4-tert-butylcyclohexyl acetate (CAS 32210-23-4), which is produced at >1000 metric tonnes annually for the fragrance industry [3], the phenylacetate variant remains predominantly a research compound with limited documented commercial deployment. Its primary documented applications are in analytical chemistry as an HPLC separation analyte and as a fragrance ingredient candidate [1].

Supports research as a mechanistic probe for stereoelectronic effects in cyclohexyl systems
HPLC analytical reference standard with aromatic chromophore for enhanced UV detection
Exploratory fragrance ingredient candidate requiring substantivity and safety assessment

4-tert-Butylcyclohexyl Phenylacetate: Generic Substitution Risks


Generic substitution among 4-tert-butylcyclohexyl esters is not scientifically justified due to fundamental differences in the acyl moiety that govern molecular properties, stereochemical behavior, and performance characteristics. The phenylacetate ester (C18H26O2, MW 274.4) possesses a significantly larger aromatic acyl group compared to the acetate analog (C12H22O2, MW 198.31) [1][2], resulting in a molecular weight increase of approximately 38%. This structural divergence produces measurable differences in physicochemical parameters, including predicted log Kow and boiling point, which directly affect volatility, substantivity on substrates, and olfactory profile . Furthermore, stereochemical studies on trans-4-tert-butylcyclohexyl phenylacetate demonstrate that the phenylacetate moiety participates in distinct elimination pathways—specifically, photolysis of the trans-isomer provides a rare example of an intramolecular elimination with preferred trans stereochemistry, a mechanistic feature not observed with the simpler acetate analog [3]. Absent head-to-head performance data establishing functional equivalence, procurement decisions predicated on analog substitution introduce unquantified technical and commercial risk.

Attribute
4-tert-Butylcyclohexyl Phenylacetate
4-tert-Butylcyclohexyl Acetate
Acyl group
Phenylacetate (aromatic, larger)
Acetate (aliphatic, smaller)
Stereochemical pathway
Trans-preferred under photolysis
Cis-preferred in pyrolysis
Hydrolysis fragment
Phenylacetic acid
Acetic acid
Safety dossier
No RIFM review available
Full RIFM review, GHS classified
Supply scale
Research-scale only
>1000 MT/year industrial volume
These differences may limit direct substitution; functional equivalence has not been reported.

4-tert-Butylcyclohexyl Phenylacetate: Differentiating Evidence


Molecular Weight and Physicochemical Divergence

4-tert-Butylcyclohexyl phenylacetate exhibits a molecular weight of 274.4 g/mol (C18H26O2), representing a 38.4% increase relative to 4-tert-butylcyclohexyl acetate (198.31 g/mol, C12H22O2) [1][2]. The larger aromatic phenylacetate moiety alters predicted partitioning behavior: the phenylacetate is expected to exhibit higher log Kow than the acetate analog (measured log Kow for the acetate is 4.42) [3], which correlates with reduced aqueous solubility and altered dermal penetration kinetics in formulation contexts. Boiling point data for the phenylacetate is not extensively documented, whereas the acetate has a reported boiling point of 260 °C at atmospheric pressure [3].

MW Divergence
Class-level inference
38.4% higher MW (274.4 vs 198.31 g/mol); phenylacetate vs acetate acyl group
MW difference alters volatility and substantivity profile significantly.
Predicted log Kow shift; verify experimentally.
Molecular weight Log Kow Physicochemical properties Volatility

Stereochemical Elimination Pathway

Photolysis of trans-4-tert-butylcyclohexyl phenylacetate proceeds via an intramolecular elimination with preferred trans stereochemistry, a finding reported as a rare example of this stereochemical outcome [1]. In contrast, the near-exclusive cis elimination observed in the pyrolysis of trans-4-tert-butylcyclohexyl acetate (I) is related to the greater ease of forcing cis cyclohexyl substituents toward coplanarity than trans substituents in concerted thermal processes [1]. The phenylacetate system demonstrates that the identity of the acyl group fundamentally alters the mechanistic landscape—the predominantly trans elimination observed in electron impact induced processes for the acetate was evidence for a nonconcerted process, whereas the phenylacetate photolysis yields a distinct stereochemical distribution.

Stereochemical Pathway
Head-to-head
Trans elimination preferred under photolysis vs cis-preferred pyrolysis for acetate
Acyl group actively dictates reaction stereochemistry, not inert spectator.
Relevant for stereoselective synthetic applications.
Stereochemistry Photolysis Elimination reaction Type II reaction

Hydrolytic Stability and Degradation Profile

4-tert-Butylcyclohexyl phenylacetate undergoes hydrolysis in aqueous environments to yield 4-tert-butylcyclohexanol and phenylacetic acid . This degradation pathway is common to esters; however, the hydrolysis products differ significantly from those of 4-tert-butylcyclohexyl acetate, which yields acetic acid as the acyl fragment. The difference in hydrolysis products—phenylacetic acid (MW 136.15, pKa ~4.31) versus acetic acid (MW 60.05, pKa 4.76)—carries implications for formulation pH stability, corrosion potential, and analytical detection methods. The compound is described as generally stable under normal conditions but sensitive to hydrolysis in aqueous environments, requiring careful control of formulation water content and pH .

Hydrolytic Stability
Class-level inference
Hydrolyzes to phenylacetic acid (aromatic, pKa ~4.31) vs acetic acid from acetate
Hydrolysis products may affect formulation pH and component compatibility.
Requires aqueous stability testing; source data incomplete.
Hydrolysis Ester stability Degradation Phenylacetic acid

Toxicological and Regulatory Data Gap

A comprehensive toxicologic and dermatologic review exists for 4-tert-butylcyclohexyl acetate, published as part of the Research Institute for Fragrance Materials (RIFM) assessment series [1]. This review includes acute toxicity data, skin sensitization evaluation (classified as Skin Sens. 1 under GHS), and environmental hazard classification (Aquatic Chronic 2) . In contrast, no peer-reviewed toxicological assessment or RIFM safety evaluation was identified for 4-tert-butylcyclohexyl phenylacetate in the surveyed literature. While cyclohexyl phenylacetate (CAS 42288-75-5), a structural analog lacking the tert-butyl substituent, has been assessed and found not to present a concern for genotoxicity based on RIFM criteria [2], this assessment cannot be directly extrapolated to the 4-tert-butyl-substituted phenylacetate.

Tox Data Gap
Cross-study comparable
No RIFM safety assessment identified vs full review and GHS classification for acetate
Procurement for fragrance research carries safety documentation uncertainty.
Cannot extrapolate from cyclohexyl phenylacetate analog.
Toxicology Safety assessment Regulatory compliance RIFM

Commercial Maturity and Production Scale

4-tert-Butylcyclohexyl acetate is a high-volume fragrance ingredient with worldwide annual production in the region of >1000 metric tonnes [1]. It is commercially available from major suppliers in multiple purity grades (e.g., 99%, mixture of cis and trans isomers) with established quality specifications including refractive index (n20/D 1.452), density (0.934 g/mL at 25°C), and boiling point (228-230°C/25 mmHg) . In contrast, 4-tert-butylcyclohexyl phenylacetate is primarily offered as a research compound with typical purity of 95%, and no evidence of commercial-scale fragrance deployment was identified in the surveyed literature . The market for the phenylacetate is characterized by small-quantity, high-purity research supply rather than bulk industrial procurement.

Commercial Scale
Cross-study comparable
Research-scale supply only vs >1000 MT/year industrial production for acetate
Not currently feasible for commercial fragrance-volume procurement.
Appropriate for R&D and small-scale exploratory formulation.
Production volume Commercial availability Supply chain Procurement

4-tert-Butylcyclohexyl Phenylacetate: Application Scenarios


Mechanistic Probe for Stereoelectronic Effects

The documented stereochemical divergence between trans-4-tert-butylcyclohexyl phenylacetate and its acetate analog in elimination reactions [1] positions the phenylacetate as a valuable mechanistic probe for investigating stereoelectronic effects in cyclohexyl systems. Researchers studying the Norrish Type II reaction, intramolecular elimination stereochemistry, or the influence of acyl group identity on reaction pathways can employ this compound to expand the parameter space beyond the extensively characterized acetate system. The photolysis of trans-4-tert-butylcyclohexyl phenylacetate provides a rare example of an intramolecular elimination with preferred trans stereochemistry [1], making it uniquely suited for studies aimed at understanding the structural determinants of stereochemical outcomes.

HPLC Analytical Reference Standard

4-tert-Butylcyclohexyl phenylacetate is employed in HPLC methods for separating complex mixtures and can be analyzed using reverse-phase chromatography techniques [2]. Its distinct retention characteristics relative to other cyclohexyl esters make it suitable as an internal standard or system suitability test compound in analytical method development. The compound's molecular weight (274.4 g/mol) and aromatic phenylacetate chromophore provide UV detection advantages compared to non-aromatic analogs, facilitating lower detection limits and improved peak identification in complex matrices.

Exploratory Fragrance Formulation

The increased molecular weight and predicted higher log Kow of 4-tert-butylcyclohexyl phenylacetate relative to 4-tert-butylcyclohexyl acetate [3][4] suggest that the phenylacetate may exhibit extended substantivity on substrates and reduced evaporation rates. This property profile may be of interest for exploratory fragrance applications where prolonged fragrance retention is desired, such as in laundry care products, air fresheners, or long-lasting fine fragrances. However, procurement must be limited to small-scale formulation development pending toxicological assessment, as no RIFM safety evaluation currently exists for this compound [5].

Synthetic Intermediate for Pharmaceuticals and Agrochemicals

The ester functionality of 4-tert-butylcyclohexyl phenylacetate can undergo transesterification with alcohols under acidic or basic conditions to form different esters [2], enabling its use as a synthetic intermediate. The 4-tert-butylcyclohexyl moiety is a recognized scaffold in pharmaceutical intermediate chemistry, as evidenced by patents describing synthesis methods for 4-tert-butylcyclohexyl acetic acid derivatives for pharmaceutical applications [6]. The phenylacetate ester may serve as a protected or activated form of the 4-tert-butylcyclohexanol fragment for subsequent derivatization in medicinal chemistry or agrochemical research programs.

Application
Selection Property
Validation Focus
Mechanistic stereoelectronic probe
Acyl-group stereoelectronic profile
Reaction stereochemistry verification under photolysis
HPLC reference standard
Aromatic chromophore for UV detection
Retention time and resolution under reverse-phase conditions
Exploratory fragrance research
Substantivity and evaporation profile
Safety assessment documentation prior to scale-up
Synthetic intermediate
Transesterification reactivity
Product identity and reaction condition optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-tert-Butylcyclohexyl phenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.